molecular formula C14H12N4O2 B11849524 Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B11849524
M. Wt: 268.27 g/mol
InChI Key: WBMWGZGKPQLKLV-UHFFFAOYSA-N
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Description

Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of appropriate pyrazole and pyridine derivatives. One common method involves the reaction of 4-aminopyrazole with ethyl 4-chloropyridine-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

ethyl 6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C14H12N4O2/c1-2-20-14(19)12-8-17-18-9-11(7-16-13(12)18)10-3-5-15-6-4-10/h3-9H,2H2,1H3

InChI Key

WBMWGZGKPQLKLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)C3=CC=NC=C3

Origin of Product

United States

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